Cas no 179057-29-5 (4-(1H-Pyrazol-3-yl)benzaldehyde)

4-(1H-Pyrazol-3-yl)benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-(1H-Pyrazol-3-yl)benzaldehyde
- 4-(1H-pyrazol-5-yl)benzaldehyde
- Benzaldehyde,4-(1H-pyrazol-3-yl)-
- 4-(pyrazol-3-yl)benzaldehyde
- EN300-842967
- 4-(2H-Pyrazol-3-yl)-benzaldehyde
- CS-0448913
- DTXSID40442364
- MFCD28048976
- AKOS006290505
- 179057-29-5
- SCHEMBL7030925
- P16393
- SCHEMBL22133010
-
- MDL: MFCD08669905
- インチ: InChI=1S/C10H8N2O/c13-7-8-1-3-9(4-2-8)10-5-6-11-12-10/h1-7H,(H,11,12)
- InChIKey: OSTFMHHFZUBNQW-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)C2=NNC=C2)C=O
計算された属性
- せいみつぶんしりょう: 172.06400
- どういたいしつりょう: 172.063662883g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 45.8Ų
じっけんとくせい
- 密度みつど: 1.248
- ふってん: 413.835 °C at 760 mmHg
- フラッシュポイント: 205.897 °C
- PSA: 45.75000
- LogP: 1.88920
4-(1H-Pyrazol-3-yl)benzaldehyde セキュリティ情報
4-(1H-Pyrazol-3-yl)benzaldehyde 税関データ
- 税関コード:2933199090
- 税関データ:
中国税関番号:
2933199090概要:
2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-(1H-Pyrazol-3-yl)benzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM188994-10g |
4-(1H-Pyrazol-3-yl)benzaldehyde |
179057-29-5 | 95% | 10g |
$1772 | 2021-08-05 | |
Enamine | EN300-842967-0.5g |
4-(1H-pyrazol-3-yl)benzaldehyde |
179057-29-5 | 95% | 0.5g |
$671.0 | 2024-05-21 | |
Enamine | EN300-842967-10g |
4-(1H-pyrazol-3-yl)benzaldehyde |
179057-29-5 | 10g |
$3007.0 | 2023-09-02 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5188-10G |
4-(1H-pyrazol-3-yl)benzaldehyde |
179057-29-5 | 95% | 10g |
¥ 16,566.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5188-250MG |
4-(1H-pyrazol-3-yl)benzaldehyde |
179057-29-5 | 95% | 250MG |
¥ 1,326.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5188-5G |
4-(1H-pyrazol-3-yl)benzaldehyde |
179057-29-5 | 95% | 5g |
¥ 9,939.00 | 2023-04-14 | |
Enamine | EN300-842967-1.0g |
4-(1H-pyrazol-3-yl)benzaldehyde |
179057-29-5 | 95% | 1.0g |
$699.0 | 2024-05-21 | |
Enamine | EN300-842967-0.05g |
4-(1H-pyrazol-3-yl)benzaldehyde |
179057-29-5 | 95% | 0.05g |
$587.0 | 2024-05-21 | |
Enamine | EN300-842967-0.1g |
4-(1H-pyrazol-3-yl)benzaldehyde |
179057-29-5 | 95% | 0.1g |
$615.0 | 2024-05-21 | |
Enamine | EN300-842967-5.0g |
4-(1H-pyrazol-3-yl)benzaldehyde |
179057-29-5 | 95% | 5.0g |
$2028.0 | 2024-05-21 |
4-(1H-Pyrazol-3-yl)benzaldehyde 関連文献
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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9. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
4-(1H-Pyrazol-3-yl)benzaldehydeに関する追加情報
4-(1H-Pyrazol-3-yl)benzaldehyde: A Comprehensive Overview
4-(1H-Pyrazol-3-yl)benzaldehyde, also known by its CAS number 179057-29-5, is a fascinating compound with significant potential in various fields of chemistry and materials science. This compound, which belongs to the class of aromatic aldehydes, has garnered attention due to its unique structural features and promising applications. In this article, we will delve into the properties, synthesis, applications, and recent advancements related to 4-(1H-Pyrazol-3-yl)benzaldehyde.
The molecular structure of 4-(1H-Pyrazol-3-yl)benzaldehyde consists of a benzene ring substituted with a pyrazole group at the 4-position and an aldehyde group at the para position. The pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, contributes to the compound's unique electronic properties. This structure makes it an interesting candidate for various chemical reactions and applications. Recent studies have highlighted its role in the synthesis of bioactive molecules and advanced materials.
One of the most notable aspects of 4-(1H-Pyrazol-3-yl)benzaldehyde is its versatility in chemical synthesis. It serves as a valuable intermediate in the construction of complex molecules, particularly in the field of medicinal chemistry. For instance, researchers have utilized this compound as a building block for designing kinase inhibitors and other bioactive agents. The aldehyde group provides reactivity for condensation reactions, such as the formation of imines or Schiff bases, which are crucial in organic synthesis.
In terms of synthesis, several methods have been reported for the preparation of 4-(1H-Pyrazol-3-yl)benzaldehyde. One common approach involves the nucleophilic addition of pyrazole derivatives to benzaldehyde under specific reaction conditions. Another method employs cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the pyrazole group onto the benzene ring. These methods not only highlight the compound's synthetic accessibility but also underscore its importance in modern organic chemistry.
The applications of 4-(1H-Pyrazol-3-yl)benzaldehyde extend beyond traditional organic synthesis. Recent research has explored its potential in materials science, particularly in the development of novel sensors and catalytic systems. The pyrazole moiety's ability to coordinate with metal ions makes it a promising candidate for metalloorganic frameworks (MOFs) and other advanced materials. Additionally, studies have demonstrated its use as a precursor for synthesizing fluorescent probes and other optoelectronic materials.
In conclusion, 4-(1H-Pyrazol-3-yl)benzaldehyde, with its unique structure and diverse applications, continues to be a subject of intense research interest. Its role as a versatile building block in organic synthesis, coupled with its potential in materials science and biochemistry, positions it as an important compound in contemporary chemical research. As new discoveries emerge, we can expect even more innovative applications for this remarkable molecule.
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